Product packaging for EINECS 238-901-8(Cat. No.:CAS No. 14840-55-2)

EINECS 238-901-8

Cat. No.: B080550
CAS No.: 14840-55-2
M. Wt: 614.5 g/mol
InChI Key: ZDWDUHXOZPJMNK-UHFFFAOYSA-N
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Description

Classification and Structural Context within Sulfonamide and Phenethylamine (B48288) Chemistry

Sotalol (B1662669) hydrochloride is classified as a non-selective beta-adrenergic antagonist. pharmaffiliates.comnih.govmdpi.com Structurally, it is a methanesulfonanilide, a type of sulfonamide. drugbank.comnih.gov The molecule contains a methanesulfonamide (B31651) group attached to a phenethylamine backbone. nih.govnih.gov Specifically, it is an N-phenylmethanesulfonamide where the phenyl group has a 1-hydroxy-2-(isopropylamino)ethyl substituent at the fourth position. nih.gov This structure gives it properties of both a beta-blocker and a class III antiarrhythmic agent. drugs.comfda.govwikipedia.org The l-isomer is responsible for almost all of the beta-blocking activity, while both d- and l-isomers exhibit similar Class III antiarrhythmic effects. drugs.comdrugs.com

The presence of the sulfonamide group is a key feature, placing it within the broad class of sulfonamides which includes a variety of compounds with different applications. ontosight.aiwikipedia.org The phenethylamine skeleton is also a common motif in many biologically active compounds. fishersci.atmpg.denih.gov

Chemical Properties of Sotalol Hydrochloride
PropertyValueSource
Molecular FormulaC12H21ClN2O3S fishersci.ca
Molecular Weight308.82 g/mol fishersci.ca
IUPAC NameN-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride cas.org
CAS Number959-24-0 fishersci.ca
PubChem CID66245 fishersci.canih.govguidetopharmacology.org

Historical Overview of its Emergence in Chemical Research

Sotalol was first synthesized in 1960 by A. A. Larsen at Mead-Johnson Pharmaceutical. wikipedia.org It was initially investigated for its effects on blood pressure and angina. wikipedia.org The compound became available in the United Kingdom and France in 1974, followed by Germany in 1975 and Sweden in 1979. wikipedia.org Its antiarrhythmic properties were discovered in the 1980s, leading to its approval in the United States in 1992. drugbank.comnih.govwikipedia.org

Significance in Contemporary Chemical Science

Sotalol continues to be a subject of interest in chemical and pharmaceutical research. Its dual action as both a beta-blocker and a class III antiarrhythmic agent makes it a unique molecule for studying cardiac electrophysiology. nih.govnih.govnih.gov Researchers are exploring its interactions with various ion channels, particularly potassium channels, to better understand the mechanisms of cardiac arrhythmias. drugbank.comresearchgate.net Furthermore, analytical methods are continuously being developed and refined for its quantification in various matrices, which is crucial for quality control and further research. semanticscholar.orgresearchgate.net The compound also serves as a reference in the development of new antiarrhythmic agents. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12Cu3Fe2N12 B080550 EINECS 238-901-8 CAS No. 14840-55-2

Properties

IUPAC Name

tricopper;iron(3+);dodecacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12CN.3Cu.2Fe/c12*1-2;;;;;/q12*-1;3*+2;2*+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWDUHXOZPJMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3].[Cu+2].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cu3Fe2N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14840-55-2
Record name Tricopper(2+) bis(hexakis(cyano-C)ferrate(3-))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014840552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricopper(2+) bis[hexakis(cyano-C)ferrate(3-)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.350
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Synthetic Methodologies and Reaction Chemistry of N 2 Hydroxy 5 1 Hydroxy 2 1 Methylethyl Amino Ethyl Phenyl Methanesulfonamide Monohydrochloride

Established Synthetic Pathways for its Preparation

Several synthetic routes to Sotalol (B1662669) have been established, often beginning with simple aromatic precursors.

A widely cited industrial method starts with aniline (B41778). The synthesis proceeds through the following key steps:

Sulfonamide Formation: Aniline is reacted with methanesulfonyl chloride in the presence of a suitable base (like triethylamine (B128534) or pyridine) and solvent to form N-phenylmethanesulfonamide. google.com

Friedel-Crafts Acylation: The N-phenylmethanesulfonamide undergoes acylation with chloroacetyl chloride, typically using a Lewis acid catalyst, to produce N-[4-(2-chloroacetyl)phenyl]methanesulfonamide. google.comgoogle.com

Amination: The resulting chloroacetyl derivative is then subjected to nucleophilic substitution with isopropylamine (B41738) to yield N-[4-[2-(isopropylamino)acetyl]]methanesulfonamide. google.com

Reduction and Salt Formation: The final step involves the reduction of the ketone group to a secondary alcohol using a reducing agent such as sodium borohydride (B1222165). google.comgoogle.com The resulting free base, Sotalol, is then treated with hydrochloric acid to form the stable monohydrochloride salt. google.comgoogle.com

Mechanistic Investigations of Key Synthetic Steps

The synthesis of Sotalol involves a series of fundamental organic reactions. The initial step, the formation of the sulfonamide, is a nucleophilic attack by the aniline nitrogen on the sulfonyl chloride. The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, where the chloroacetyl group is introduced onto the phenyl ring.

The amination of the α-chloro ketone with isopropylamine is a crucial nucleophilic substitution reaction. google.com The final ketone reduction is a critical transformation that creates the chiral center of the molecule. This is typically achieved through hydride transfer from a reducing agent like sodium borohydride to the carbonyl carbon.

In enzymatic resolutions, the mechanism often follows a ping-pong bi-bi model. For instance, with lipase (B570770) catalysis, a nucleophilic residue in the enzyme's active site (part of a catalytic triad) attacks the drug's carbonyl group, forming an acyl-enzyme intermediate before transferring it to a nucleophile to regenerate the enzyme. researchgate.net

Strategies for Chemical Derivatization and Novel Analog Synthesis

The Sotalol scaffold is a valuable template for developing new chemical entities. Strategies for derivatization focus on modifying the arylethanolamine core structure to produce novel analogs with potentially different properties. sci-hub.se Research has explored the synthesis of 1,1-difluorinated derivatives of various beta-blockers through a one-pot epoxidation and nucleophilic ring-opening sequence, a technique applicable to creating Sotalol analogs. researchgate.net Such modifications aim to fine-tune the compound's characteristics by altering its electronic properties, lipophilicity, and steric profile.

Stereochemical Control and Chiral Synthesis Approaches

Sotalol possesses a single stereocenter at the hydroxyl-bearing carbon, and its enantiomers exhibit different biological activities. fda.gov Consequently, significant research has focused on stereoselective synthesis.

Classical Resolution:

Diastereomeric Salt Formation: Racemic Sotalol can be separated by forming diastereomeric salts with a chiral resolving agent, such as L-mandelic acid. acs.orgprepchem.com The differing solubilities of the resulting salts allow for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as Chiralpak AD, is an effective method for separating the d- and l-enantiomers from the racemic mixture. google.comacs.org

Asymmetric Synthesis:

Chiral Reduction of Ketones: A prominent strategy involves the asymmetric reduction of the prochiral ketone precursor, 4'-(chloroacetyl)methanesulfonanilide. acs.orgacs.org The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, can produce the desired chiral alcohol with high enantiomeric excess (ee). acs.orgacs.org

Asymmetric Hydrogenation: Chiral homogeneous hydrogenation of the intermediate, (4-isopropylaminoacetyl)methanesulfonanilide hydrochloride, provides another direct route to enantiomerically pure Sotalol. tandfonline.com This is often accomplished using rhodium catalysts complexed with chiral phosphine (B1218219) ligands like BINAP. tubitak.gov.tr

Catalytic Enantioselective Henry Reaction: A versatile approach starts with N-(4-formylphenyl)methanesulfonamide. sci-hub.setubitak.gov.tr A key step is the enantioselective Henry (nitroaldol) reaction with nitromethane, catalyzed by a chiral copper(II) complex. sci-hub.seresearchgate.net The resulting chiral nitro alcohol is then converted to the target amino alcohol through reduction of the nitro group, followed by reductive alkylation of the amine. sci-hub.se

Chemoenzymatic Methods: Biocatalysis offers a green and highly selective alternative. Lipases, such as those from Aspergillus niger (Lipase AP6) or Rhodococcus erythropolis, can be used for the kinetic resolution of racemic Sotalol or its acylated precursors. researchgate.nettubitak.gov.tr Immobilization of these enzymes often enhances their enantioselectivity and stability, making them efficient and recyclable biocatalysts. researchgate.net

Exploration of Novel Catalytic Systems in its Production

The development of efficient catalytic systems is paramount for the industrial production of enantiomerically pure Sotalol.

Catalyst TypeApplicationExample Catalyst SystemReference
Asymmetric Hydrogenation Reduction of aminoketone precursorRhodium complexed with (R)- or (S)-BINAP tubitak.gov.tr
Reduction of α-primary amino ketonesCobalt-based complexes acs.org
Asymmetric transfer hydrogenationRuthenium complexed with chiral ligands tubitak.gov.tr
Asymmetric Reduction Reduction of prochiral ketone(S)-2-methyloxazaborolidine (CBS reagent) with borane acs.orgacs.org
Enantioselective Henry Reaction Nitroaldol reactionChiral Copper(II)-aminopyridine complex sci-hub.setubitak.gov.trresearchgate.net
Biocatalysis Kinetic ResolutionLipase AP6 from Aspergillus niger (immobilized) researchgate.net

These advanced catalytic systems represent a move towards more sustainable and efficient chemical manufacturing, a trend often referred to as green chemistry. cas.org

Reaction Kinetics and Thermodynamic Considerations in Synthesis

Controlling reaction parameters such as temperature and time is crucial for optimizing the synthesis of Sotalol. For instance, the final reduction step with sodium borohydride is typically conducted at controlled temperatures ranging from -45 to 45 °C. google.com Similarly, the initial sulfonamide formation and subsequent acylation are performed within specific temperature ranges (0–50 °C and -20–50 °C, respectively) to maximize yield and minimize side reactions. google.com

In the context of stereoselective synthesis, reaction kinetics are of utmost importance. In enzymatic kinetic resolution, the process relies on the difference in the rate of reaction for the two enantiomers with the biocatalyst. researchgate.net Studies have shown that solvent choice can significantly impact reaction rates; for example, using toluene (B28343) in a lipase-catalyzed resolution was found to improve the reaction rate and lead to complete conversion in a shorter time. tubitak.gov.tr Mechanistic studies of catalytic cycles, such as the proposed nonredox cobalt(II) cycle in asymmetric hydrogenation, provide insight into the kinetics and the factors governing the speed and selectivity of these complex transformations. acs.org

Advanced Analytical Characterization Techniques for N 2 Hydroxy 5 1 Hydroxy 2 1 Methylethyl Amino Ethyl Phenyl Methanesulfonamide Monohydrochloride

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Sotalol (B1662669) Hydrochloride. These methods probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of Sotalol Hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Recent studies have utilized both ¹H-NMR and ¹³C-NMR to characterize the molecule and its related substances. mdpi.com These analyses are crucial for identifying impurities and degradation products that may arise during manufacturing or storage. mdpi.comnih.gov NMR spectroscopy has been specifically listed as a potential method for identification in quality control assays. google.com

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a key technique for verifying the molecular weight and elemental composition of Sotalol Hydrochloride. It involves ionizing the molecule and measuring its mass-to-charge ratio (m/z). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly effective for identifying and characterizing related substances and degradation products. mdpi.comnih.gov Experimental data shows the precursor ion [M+H]⁺ at an m/z of 273.127. nih.gov The fragmentation pattern observed in MS/MS analysis provides structural information that aids in the identification of impurities. nih.govnist.gov For instance, studies have identified product ions at m/z 135.05, 94.16, and 78.05, which are instrumental in elucidating the structure of degradation products. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the Sotalol Hydrochloride molecule. IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups such as hydroxyl (-OH), amine (-NH), and sulfonamide (-SO₂NH-). nih.govias.ac.inresearchgate.net Fourier Transform Infrared (FTIR) spectroscopy, often using a KBr wafer technique, provides a detailed fingerprint of the compound. nih.gov Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information and is also listed as a potential identification method. google.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. Sotalol Hydrochloride exhibits a characteristic absorption maximum (λmax) in the UV region. caymanchem.com Spectrophotometric methods have been developed for its quantitative determination, with measurements often taken around 239.1 nm in derivative spectrophotometry. tandfonline.comtandfonline.com The native fluorescence of Sotalol Hydrochloride, with excitation at 235 nm and emission at 310 nm, is also a highly sensitive property used for its quantification. tandfonline.comresearchgate.net

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are essential for separating Sotalol Hydrochloride from impurities and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying Sotalol Hydrochloride. drugfuture.com Numerous HPLC methods have been developed and validated for its determination in bulk drug and pharmaceutical formulations. tandfonline.comamazonaws.com These methods typically employ a reversed-phase column, such as a C18 column, for separation. tandfonline.comtandfonline.comnih.gov

Method development involves optimizing several parameters to achieve efficient separation of the main compound from any related substances or degradation products. mdpi.com A typical HPLC system includes a solvent delivery system, an autosampler, a column oven, and a detector. tandfonline.com

Table 1: Example HPLC Method Parameters for Sotalol Hydrochloride Analysis

ParameterCondition 1Condition 2
Column Synergi Hydro RP® C18 (250 x 4.6mm, 5 µm) tandfonline.comAscentis Express C18 (100 × 4.6 mm, 2.7 µm) nih.gov
Mobile Phase Acetonitrile:Water with 0.1% triethylamine (B128534) (7:93 v/v), pH 4.6 tandfonline.comtandfonline.comGradient with Sodium dihydrogen phosphate (B84403) dihydrate (17.7 mM, pH 2.5) and Acetonitrile nih.gov
Flow Rate 1.0 mL/min tandfonline.com1.3 mL/min nih.gov
Detection Fluorescence (Ex: 235 nm, Em: 310 nm) tandfonline.comtandfonline.comUV/Vis Absorbance (237 nm) nih.gov
Column Temp. Not specified25°C nih.gov
Injection Vol. 20 µL tandfonline.com5 µL nih.gov

Forced degradation studies under conditions of acid/base hydrolysis, oxidation, and photolysis are often performed to demonstrate the stability-indicating power of the HPLC method. nih.govresearchgate.net These studies have shown that Sotalol Hydrochloride is susceptible to degradation under oxidative and photolytic stress. mdpi.comnih.gov The development of such robust and specific HPLC methods is critical for routine quality control and stability testing. researchgate.netnih.gov

Gas Chromatography (GC) for Volatile Species Analysis

While direct Gas Chromatography (GC) of Sotalol Hydrochloride is not common due to its low volatility and thermal lability, GC can be employed for the analysis of volatile impurities or degradation products that may be present in the drug substance or product. For the primary compound, separation methods like HPLC are more suitable. core.ac.uk

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of chiral compounds like Sotalol Hydrochloride. bch.rocore.ac.uk Capillary Zone Electrophoresis (CZE), a mode of CE, is particularly effective for the enantiomeric separation of sotalol. researchgate.net This technique separates the R- and S-enantiomers by applying a high voltage across a capillary filled with a background electrolyte (BGE). researchgate.netresearchgate.net

The separation is often achieved by incorporating chiral selectors, such as cyclodextrins (CDs), into the BGE. researchgate.netbch.ro Studies have investigated various native and derivatized cyclodextrins, with randomly methylated-β-cyclodextrin (RAMEB) showing effective baseline separation of the sotalol enantiomers. researchgate.netresearchgate.net The optimization of CE methods involves adjusting parameters like the BGE composition and pH, capillary temperature, and applied voltage to achieve the desired separation. researchgate.net For instance, one optimized method utilized a 25 mM phosphoric acid BGE with 30 mM RAMEB at a pH of 2.5, an applied voltage of +25 kV, and a temperature of 15°C. researchgate.net

Electrochemical Methods in Compound Analysis

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of Sotalol Hydrochloride. researchgate.net Techniques like cyclic voltammetry and differential pulse voltammetry (DPV) have been successfully applied. researchgate.netresearcher.life

One study detailed the development of an electrochemical sensor using a magnetographite-epoxy composite electrode modified with magnetite nanoparticles. researchgate.net Using DPV, this method demonstrated a linear response for sotalol over a wide concentration range and achieved a low limit of detection. researchgate.net Another voltammetric method employed an anodically pretreated boron-doped diamond electrode, which showed a well-defined irreversible oxidation peak for sotalol. researcher.life These electrochemical approaches have proven to be sensitive, selective, and stable for determining sotalol in various samples. researchgate.netresearcher.life

Advanced Method Validation Principles and Performance Metrics

Validation of analytical methods is essential to ensure their reliability, accuracy, and precision for their intended purpose. researchgate.net Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), selectivity, specificity, accuracy, and precision. mdpi.comresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial metrics for assessing the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

These values are often determined based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ. mdpi.com For an HPLC method, the LOD and LOQ for Sotalol Hydrochloride were found to be 0.0625 µg/mL and 0.1875 µg/mL, respectively. mdpi.com Another HPLC method reported an LOD of 1.8 µg/mL and an LOQ of 5 µg/mL. researchgate.net In spectrofluorimetric analysis, the LOD and LOQ were even lower, at 0.37 ng/mL and 1.08 ng/mL, respectively. researchgate.net An electrochemical method using differential pulse voltammetry reported an LOD of 0.031 μmol L−1. researcher.life

Table 1: LOD and LOQ Values for Sotalol Hydrochloride by Different Analytical Techniques

Analytical Technique LOD LOQ
HPLC mdpi.com 0.0625 µg/mL 0.1875 µg/mL
HPLC researchgate.net 1.8 µg/mL 5 µg/mL
Spectrofluorimetry researchgate.net 0.37 ng/mL 1.08 ng/mL

Assessment of Method Selectivity and Specificity

Selectivity and specificity ensure that the analytical method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix components. mdpi.com

In HPLC methods, specificity is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. mdpi.comresearchgate.net The method is considered specific if it can separate the intact drug peak from the peaks of any degradation products. mdpi.com For Sotalol Hydrochloride, HPLC methods have shown good separation from its degradation products formed under acidic and oxidative stress. researchgate.net The selectivity of electrochemical methods is assessed by testing for interference from common excipients and other substances, with studies showing low relative standard deviation (RSD) values, indicating good selectivity. researcher.life

Evaluation of Analytical Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. mdpi.com

Accuracy is typically evaluated through recovery studies by spiking a known amount of the analyte into a sample matrix. researchgate.net For Sotalol Hydrochloride, HPLC methods have demonstrated high accuracy, with recovery rates often ranging from 98% to 102%. researchgate.netresearchgate.net

Precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. mdpi.com It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Low RSD values indicate high precision. For instance, an HPLC method for sotalol and its related substances showed RSD values of 3.58% or lower for intra- and inter-day precision. mdpi.com

Table 2: Accuracy and Precision Data for an HPLC Method for Sotalol Hydrochloride

Analyte Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Sotalol HCl 10 < 3.58% < 3.58% 100.00–116.00%
Sotalol HCl 50 < 3.58% < 3.58% 100.00–116.00%
Sotalol HCl 100 < 3.58% < 3.58% 100.00–116.00%

Data derived from a study by Li et al. (2024) mdpi.com

Computational Chemistry and Molecular Modeling of N 2 Hydroxy 5 1 Hydroxy 2 1 Methylethyl Amino Ethyl Phenyl Methanesulfonamide Monohydrochloride

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular properties and has been applied to study compounds like Sotalol (B1662669).

Prediction of Molecular Geometry and Conformational Landscape

The three-dimensional arrangement of atoms, or molecular geometry, is fundamental to a molecule's properties and interactions. DFT calculations are employed to determine the most stable conformations (the various spatial arrangements of atoms that can be interconverted by rotation about single bonds).

For Sotalol, computational studies have focused on optimizing its 3D structure to find the lowest energy conformer. researchgate.net The geometry is preoptimized using methods like PM6 and then further refined. researchgate.net Such analyses are critical because the molecule's shape dictates how it can interact with biological targets. The stereochemistry of Sotalol, which exists as d- and l-enantiomers, adds another layer of complexity to its conformational landscape. nih.gov DFT has been used to establish the absolute configuration of diastereomers of related beta-blockers by developing their lowest energy optimized structures. researchgate.net

Analysis of Electronic Properties and Frontier Molecular Orbitals

DFT is used to calculate key electronic properties that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org

Studies on a series of beta-blockers, including Sotalol, have calculated these quantum chemical descriptors. researchgate.net Research indicates that Sotalol, along with other beta-blockers like acebutolol (B1665407) and timolol (B1209231), possesses one of the highest values for the electronegativity index. researchgate.netsemanticscholar.org Furthermore, Sotalol is noted to have a high electrophilicity index, suggesting its tendency to accept electrons. researchgate.netsemanticscholar.org These electronic characteristics are influenced by the presence of electronegative heteroatoms and functional groups within the molecule's structure. semanticscholar.org

Table 1: Calculated Quantum Chemical Descriptors for Sotalol (Note: The following table is a representative example based on findings from comparative studies. Actual values can vary based on the specific semi-empirical methods used, such as AM1, PM3, and MNDO.)

Computational Spectroscopy (e.g., NMR, IR, UV-Vis)

While direct search results for the computational spectroscopy of Sotalol via DFT are not prevalent in the provided context, DFT is a standard method for predicting spectroscopic data. The process involves calculating the molecule's vibrational frequencies to simulate its Infrared (IR) spectrum, computing nuclear magnetic shielding constants for Nuclear Magnetic Resonance (NMR) spectra, and calculating electronic transition energies for Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to validate the computed structure and electronic properties. For instance, ¹H NMR spectroscopy, in conjunction with DFT-optimized structures, has been used to determine the absolute configuration of related molecules. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the physical movements of atoms and molecules over time. This approach is essential for understanding the dynamic nature of chemical compounds and their interactions with their environment, such as solvents or biological macromolecules.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is significantly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (Sotalol) and solvent molecules (typically water). Studies have used all-atom MD simulations to investigate the partitioning of both neutral and charged (cationic) forms of d-sotalol through hydrated lipid membranes. frontiersin.org

These simulations revealed that only the neutral form of d-sotalol tends to accumulate within the membrane's interior and can traverse the bilayer. frontiersin.org In contrast, the cationic form, which is dominant in water, faces a substantial energy barrier to cross the membrane. frontiersin.org This highlights the importance of the molecule's protonation state in its ability to permeate biological membranes. The simulations also help in understanding intermolecular interactions, such as cation-π and π-stacking interactions between Sotalol and amino acid residues (like F656 or Y652) in protein binding pockets. researchgate.net

Table 2: Summary of MD Simulation Findings for Sotalol

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations are instrumental in understanding the electronic structure, conformation, and reactivity of molecules like sotalol. researchgate.net Studies employing semi-empirical molecular orbital methods (such as AM1, MNDO, and PM3) and Density Functional Theory (DFT) have been used to calculate various quantum chemical descriptors for a range of beta-blockers, including sotalol. researchgate.netsemanticscholar.org

These calculations help in elucidating molecular properties that are crucial for understanding reaction mechanisms. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The HOMO-LUMO energy gap (HLG) is an indicator of molecular stability and reactivity. researchgate.net For sotalol, along with other beta-blockers like acebutolol and timolol, calculations have determined values for properties such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index. researchgate.netsemanticscholar.org

One study calculated these descriptors for fourteen beta-blockers and found that sotalol, propranolol, and timolol had among the highest electrophilicity indexes. semanticscholar.org It was also noted that sotalol, along with acebutolol, atenolol (B1665814), and timolol, exhibited high values for the electronegativity index, which is attributed to the presence of electronegative heteroatoms and functional groups in their structures. semanticscholar.org

Furthermore, computational methods have been used to develop parameters for molecular dynamics (MD) simulations. For d-sotalol, parameters for the CHARMM generalized force field (CGENFF) were developed using quantum mechanical (QM) optimized geometries and charge distributions. nih.gov This process is vital for performing accurate all-atom MD simulations to study phenomena like drug-membrane interactions. nih.govfrontiersin.org Such simulations can reveal the thermodynamics and kinetics of a drug's translocation across cell membranes, providing insights into its access to intracellular targets like ion channels. frontiersin.org For example, umbrella sampling simulations have been used to compute the free energy profiles for sotalol permeating a lipid bilayer. frontiersin.orgacs.org

MoleculeElectronegativity (AM1, eV)Electronegativity (MNDO, eV)Electronegativity (PM3, eV)Reference
Sotalol4.9725.7794.880 researchgate.net
Atenolol4.5984.6344.631 researchgate.net
Propranolol4.4244.4424.607 researchgate.net
Timolol4.4924.8494.933 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For beta-blockers, QSAR studies help in understanding the structural requirements for their therapeutic effects and potential liabilities. mdpi.comnih.gov

A significant area of QSAR modeling for sotalol and similar drugs is the prediction of their interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. mdpi.com Inhibition of the hERG channel can lead to cardiac arrhythmias. mdpi.comfrontiersin.org Numerous QSAR models have been developed to predict the hERG inhibition potential of chemicals based on their structural and physicochemical properties. researchgate.netmdpi.comnih.gov These models often employ machine learning algorithms like random forests, decision trees, and deep learning, trained on large datasets of compounds with known hERG activity. mdpi.com

However, sotalol presents a challenge for some predictive models due to its low-affinity binding to the hERG channel. frontiersin.orgresearchgate.net Some computational tools have been reported to filter out sotalol as a non-hERG blocker because its inhibitory concentration (IC50) is above the typical threshold used in the models. nih.govresearchgate.net This highlights the complexity of accurately modeling compounds with weaker interactions.

Studies have also explored the relationship between the rate of in-vitro oxidation and the pharmacological activity of beta-blockers. One such study found a significant correlation for nonselective agents like sotalol, suggesting that the rate of oxidation of the drug's alcohol group could be related to its beta-blocking potency. nih.gov Additionally, 3D-QSAR models have been part of broader screening efforts to evaluate the activity of non-selective beta-blockers at various receptors. njppp.com For instance, sotalol was included in a 3D-QSAR analysis screening for activity at beta-3 adrenergic receptors. njppp.com

DrughERG IC50Binding AffinityReference
Sotalol~290 µMLow frontiersin.org
Dofetilide (B1670870)~50-100 nM (inactivated state)High frontiersin.org
E-403138 nM (Ki)High nih.gov

Virtual Screening and Ligand Design Principles

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are likely to bind to a biological target. core.ac.uknih.gov This can be done using either ligand-based or structure-based approaches. core.ac.uknih.gov Sotalol and its structural analogs have been part of virtual screening campaigns and have informed ligand design principles, particularly for adrenergic receptors and ion channels.

In the context of beta-adrenergic receptors, docking studies have been performed to understand the stereospecific interactions of beta-blockers. biorxiv.org Rosetta structural modeling protocols have been developed to create models of β1AR and β2AR and their interactions with beta-blockers, providing insights into conformational state selectivity. biorxiv.org Virtual screening of non-selective beta-blockers, including sotalol, has been conducted to predict their activity at different receptor subtypes, such as the β2AR. nih.gov

A major focus of molecular docking and virtual screening involving sotalol has been its interaction with the hERG potassium channel. nih.govdatadryad.org Docking simulations using homology models and, more recently, cryo-electron microscopy structures of the hERG channel have been employed to predict the binding poses of sotalol. datadryad.orgnih.gov These studies show that sotalol can interact with key residues in the channel's inner cavity, such as Y652 and F656. nih.gov However, its smaller size compared to high-affinity blockers like dofetilide may limit its ability to form simultaneous, strong interactions with multiple residues, explaining its lower affinity. nih.gov These atomistic insights are crucial for designing new ligands with improved selectivity and safety profiles, aiming to differentiate between safe and harmful hERG blockers. nih.gov

Furthermore, sotalol has appeared as a hit in in-silico screening studies for other targets. One study used pharmacophore modeling and virtual screening to identify potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR) from a library of approved drugs, and sotalol was among the compounds identified. researchgate.net

Environmental Chemistry and Fate of N 2 Hydroxy 5 1 Hydroxy 2 1 Methylethyl Amino Ethyl Phenyl Methanesulfonamide Monohydrochloride

Environmental Occurrence and Distribution Mechanisms

Sotalol (B1662669) hydrochloride has been identified as an environmental contaminant due to its widespread use and incomplete removal during wastewater treatment processes. nih.gov Consequently, it has been detected in various aquatic environments.

Research has confirmed the presence of sotalol in treated wastewater and surface waters. janusinfo.se Its distribution is not limited to freshwater systems; data indicates its widespread presence in marine environments, rivers, and other watercourses, often in trace amounts. arviatechnology.com The continuous introduction of sotalol into aquatic systems via wastewater effluent is a primary distribution mechanism. janusinfo.searviatechnology.com Once in the environment, its mobility is influenced by factors such as water solubility and its interaction with soil and sediment, which in turn dictates its distribution across different environmental compartments.

Degradation Pathways in Natural Environments

The persistence of sotalol hydrochloride in the environment is determined by various degradation processes, including photodegradation, hydrolysis, and microbial transformation.

Photodegradation Processes and Kinetics

Sotalol is susceptible to degradation upon exposure to light. nih.gov Studies have shown that its photodegradation follows pseudo-first-order kinetics. theses.frresearchgate.net The rate of this degradation is pH-dependent, with research indicating the fastest degradation occurs in basic conditions (pH 10). theses.fr

The presence of other substances in the water can influence photodegradation rates. For instance, bicarbonate (HCO₃⁻) has been shown to significantly increase the photodegradation rate of sotalol under simulated sunlight. nih.gov This enhancement is attributed to the formation of carbonate radicals (CO₃•⁻) from the oxidation of bicarbonate by triplet-excited sotalol, which then contribute to the degradation of the parent compound. nih.gov In contrast, some forms of dissolved organic matter may act as quenchers for these radicals, thereby decreasing the degradation rate. nih.gov However, one study noted that sotalol, along with other beta-blockers like atenolol (B1665814) and metoprolol, was found to be stable after 24 hours of exposure to direct sunlight. hsmc.gr Another long-term experiment confirmed its susceptibility to light. nih.gov

Hydrolytic Degradation in Aqueous Systems

The stability of sotalol hydrochloride in aqueous systems is highly dependent on pH. The compound is generally stable under neutral and alkaline hydrolytic conditions. mdpi.com However, it is susceptible to degradation under acidic conditions. researchgate.net

Forced degradation studies have demonstrated that sotalol degrades when exposed to strong acids like 1M HCl and 5N HCl. mdpi.comresearchgate.netamazonaws.comwisdomlib.org The kinetics of this acid-induced degradation have been reported to follow a pseudo-first-order reaction. researchgate.netresearchgate.net This suggests that in acidic aquatic environments, hydrolytic degradation could be a relevant pathway for the transformation of sotalol.

Microbial Transformation and Biodegradation Potential

Microbial activity plays a role in the environmental fate of sotalol. In simulated river environments, sotalol was found to dissipate with a half-life ranging from 2.0 to 3.2 days, indicating that it is susceptible to microbial transformation. nih.govacs.org

Specific microorganisms have been identified that can transform sotalol. Studies have explored the enantioselective conversion of racemic sotalol using various microbial cultures. For example, the fungus Aspergillus niger and the bacterium Rhodococcus erythropolis have been shown to be effective catalysts for this biotransformation. researchgate.net The enzyme lipase (B570770) AP6, derived from A. niger, has also been used to catalyze the enantioselective resolution of sotalol. researchgate.net Such microbial processes can alter the chemical form of sotalol in the environment, potentially leading to degradation products with different properties and toxicities.

Sorption and Leaching Behavior in Soil and Sediment Systems

The movement of sotalol through soil and its partitioning between solid and aqueous phases are critical for understanding its environmental transport and bioavailability.

Studies have shown that sotalol exhibits relatively low adsorption to soil and sediment compared to other beta-blockers like propranolol. nih.govnih.gov Its adsorption behavior is well-described by the Freundlich adsorption isotherm. nih.gov Due to its weaker sorption, sotalol is considered more mobile in water and thus potentially more bioavailable to organisms than propranolol. nih.govresearchgate.net

The following table summarizes the Freundlich adsorption coefficients (Kf) for sotalol in different soil types.

Soil TypeLog KfReference
Fluvo-aquic soil0.32 - 1.01 nih.gov
Black soil0.32 - 1.01 nih.gov

Leaching, the process by which chemicals are transported through the soil with water, is a significant pathway for sotalol. Its leaching potential is linked to its hydrophobicity and the texture of the soil. nih.govslu.se For instance, higher leaching has been observed in clay soils compared to loamy sand. slu.se The presence of dissolved organic matter (DOM) can increase the migration of sotalol to deeper soil layers. nih.gov The lower migration potential in soils with high organic matter content, such as black soil, is attributed to stronger ion exchange capabilities. nih.gov

Bioaccumulation Potential and Trophic Transfer Studies

The potential for sotalol to accumulate in living organisms and move up the food chain is a key aspect of its environmental risk profile.

Data on the bioaccumulation of sotalol is limited and somewhat contradictory. Some sources indicate that the risk of bioaccumulation cannot be excluded due to a lack of comprehensive data. janusinfo.selgcstandards.comfishersci.com Other information suggests a low risk for bioaccumulation. epa.gov It is known that sotalol can persist in water for weeks to months, which could lead to its accumulation in aquatic organisms and subsequent biomagnification through the food web. arviatechnology.com

Studies have demonstrated the trophic transfer of beta-blockers in general within aquatic ecosystems. whiterose.ac.ukunimib.it Research has also shown the potential for pharmaceuticals to be transferred from aquatic insects to their riparian predators. researchgate.net A specific study on the ecotoxicity of sotalol found that acute adverse effects are not expected in various aquatic organisms at the concentrations typically found in fresh surface waters. researchgate.net However, a disturbance in the swimming distance of Danio rerio (zebrafish) larvae was noted at a high test concentration. researchgate.net

Environmental Monitoring Methodologies and Detection Strategies

The detection and quantification of N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide monohydrochloride, also known as Sotalol hydrochloride, in various environmental compartments are critical for understanding its prevalence and potential ecological impact. Due to its use as a pharmaceutical, it can enter the environment through wastewater and potentially contaminate surface waters. ias.ac.in A range of analytical methods has been developed for its monitoring, often as part of broader multi-residue analyses of pharmaceuticals in the environment. jscimedcentral.com

Systematic environmental monitoring involves the sampling of air, water, and soil to assess their condition and identify changes over time. contractlaboratory.com For chemical contaminants like Sotalol hydrochloride, this typically involves collecting samples from relevant matrices, such as wastewater, surface water, and groundwater, followed by laboratory analysis. nih.gov General environmental monitoring tests can include passive and active air sampling, surface swabs, and, most relevantly for water-soluble compounds like Sotalol hydrochloride, water quality monitoring. contractlaboratory.comcurissystem.com Water quality assessments measure various parameters, including the presence of pollutants like pharmaceuticals. contractlaboratory.com

The complexity of environmental samples and the typically low concentrations of pharmaceutical residues necessitate sophisticated sample preparation and analytical techniques. nih.gov Solid-phase extraction (SPE) is a predominant method for extracting and concentrating pharmaceuticals from environmental water samples prior to analysis. nih.gov Liquid-liquid extraction (LLE) is another common pre-treatment procedure used to isolate compounds of interest from the sample matrix. jscimedcentral.commdpi.com

Several advanced analytical techniques are employed for the detection and quantification of Sotalol hydrochloride in environmental samples. Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is considered a primary method due to its sensitivity and selectivity for analyzing polar compounds like beta-blockers. jscimedcentral.comnih.gov

Key Detection Strategies:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These chromatographic techniques are fundamental for separating Sotalol hydrochloride from other compounds in a complex mixture. jscimedcentral.commdpi.com HPLC methods often utilize C18 columns for separation. jscimedcentral.comnih.gov A UHPLC method was developed for the simultaneous determination of Sotalol and other pharmaceuticals in surface water, demonstrating the capability for rapid analysis. mdpi.com

Mass Spectrometry (MS and MS/MS): When coupled with LC, mass spectrometry provides highly sensitive and specific detection. jscimedcentral.com LC-MS/MS methods have been developed for the multi-residue analysis of various pharmaceuticals, including Sotalol, in both surface water and wastewater, achieving low limits of quantification (LOQ) in the nanogram per liter (ng/L) range. jscimedcentral.com

Fluorescence Spectroscopy: Spectrofluorimetric methods have been explored for Sotalol determination. One approach is based on the competitive reaction between Sotalol and a fluorescent compound (palmatine) for a host molecule (cucurbit nih.govuril). researchgate.net Another method utilizes the native fluorescence of Sotalol hydrochloride in water, measuring emission at 310 nm with excitation at 235 nm, achieving a detection limit of 0.37 ng/mL. researchgate.net

Electrochemical Sensors: Electrochemical methods offer a cost-effective and rapid alternative for detection. ias.ac.in A sensor developed using a magnetographite-epoxy electrode modified with magnetite nanoparticles has been used for the analysis of Sotalol. ias.ac.in Another amperometric method reported a detection limit of 7.57 μM. researchgate.net

Optical Sensors: An innovative optical sensor using silver nanoparticles has been developed for the trace-level detection of Sotalol. nih.gov This colorimetric method allows for quantification through digital image analysis. nih.gov

The selection of a specific methodology often depends on factors such as the required sensitivity, the complexity of the sample matrix, cost, and the desired speed of analysis.

Research Findings on Detection Limits

The following interactive table summarizes the limits of detection (LOD) and quantification (LOQ) for Sotalol hydrochloride achieved by various analytical methods as reported in scientific literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-q-ToF-MSSurface Water2-7 ng/L7-23 ng/L mdpi.com
LC/MS/MSSurface Water-5 ng/L jscimedcentral.com
LC/MS/MSWastewater-50 ng/L jscimedcentral.com
Spectrofluorimetry (Native)Water0.37 ng/mL1.08 ng/mL researchgate.net
Spectrofluorimetry (Competitive)-0.033 µg/mL- ias.ac.inresearchgate.net
Amperometry-7.57 µM- researchgate.net
Colorimetric Optical SensorHuman Blood Plasma-1 µM nih.gov

Industrial Chemistry and Manufacturing Considerations for N 2 Hydroxy 5 1 Hydroxy 2 1 Methylethyl Amino Ethyl Phenyl Methanesulfonamide Monohydrochloride

Process Development and Scale-Up Methodologies

The industrial synthesis of Sotalol (B1662669) hydrochloride is a multi-step process that has been refined to ensure efficiency, high yield, and purity suitable for pharmaceutical use. buyersguidechem.comgoogle.com A common synthetic route involves the reaction of aniline (B41778) with methanesulfonyl chloride to produce N-phenyl methanesulfonamide (B31651). This intermediate then reacts with chloroacetyl chloride to form N-[4-(2-chloroacetyl)phenyl]methanesulfonamide. Subsequent reaction with isopropylamine (B41738) yields N-[4-[2-(1-methylethyl)amino]acetyl]methanesulfonamide hydrochloride, which is then reduced, typically with sodium borohydride (B1222165), to the final product, Sotalol hydrochloride. google.comgoogle.com

Key considerations in the process development and scale-up include:

Reaction Conditions: Optimization of temperature, pressure, and reaction times at each step is crucial for maximizing yield and minimizing by-product formation. For instance, the reduction step is typically carried out at temperatures ranging from -45 to 45 °C. google.com

Solvent Selection: The choice of solvents, such as methanol, ethanol, or tetrahydrofuran, impacts reaction rates, product solubility, and purification. google.com

Reagent Handling: The safe handling of reagents like methanesulfonyl chloride and chloroacetyl chloride is a critical aspect of the manufacturing process.

Process Control: Companies specializing in active pharmaceutical ingredient (API) manufacturing offer expertise in cGMP-compliant scale-up, ensuring the process is robust and reproducible from laboratory to commercial scale. buyersguidechem.comcambrex.com

A Chinese patent describes a method with advantages of low cost, short reaction procedures, simple operation, and high yield, making it suitable for industrial production. google.comgoogle.com

Role as a Chemical Intermediate in Advanced Material Synthesis

While primarily known as an active pharmaceutical ingredient, the chemical structure of Sotalol hydrochloride lends itself to potential applications as a chemical intermediate in the synthesis of more complex molecules and advanced materials. pharmaffiliates.comechemi.com Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, along with the sulfonamide moiety, provides multiple reactive sites for further chemical modifications.

Isotope-labeled analogues, such as rac-Soterenol-d7 Hydrochloride, are synthesized for use as internal standards in analytical studies and to investigate metabolic pathways. pharmaffiliates.com The synthesis of such labeled compounds demonstrates the utility of the core Sotalol structure as a scaffold for creating new chemical entities for research purposes.

Impurity Control and Purification Strategies in Large-Scale Production

Ensuring the purity of Sotalol hydrochloride is paramount in its production as a pharmaceutical. Regulatory bodies like the European Pharmacopoeia (Ph.Eur.) set stringent limits on impurities. cbg-meb.nl The manufacturing process is designed to control and minimize the formation of related substances.

Common Impurities and Their Control:

Impurity Name Chemical Name Control Strategy
Related Compound A (R,S)-N-[4-[[(1-methylethyl)amino]acetyl]phenyl]methanesulfonamide monohydrochloride Controlled during the synthesis and monitored by HPLC. Limits are set typically not more than 0.2%. google.comgoogle.com
Related Compound B (R,S)-N-(4-formylphenyl)methanesulfonamide Monitored by HPLC, with limits generally not exceeding 0.2%. google.com
Related Compound C (R,S)-N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide monohydrochloride Controlled and quantified by HPLC to ensure it remains below the 0.2% threshold. google.com

High-performance liquid chromatography (HPLC) is a primary analytical technique used for the quantitative determination of Sotalol hydrochloride and its impurities. google.commdpi.com Stress testing under various conditions (acidic, alkaline, oxidative, photolytic, and thermal) is performed to identify potential degradation products and establish the stability of the drug substance. mdpi.com Studies have shown that Sotalol hydrochloride is particularly sensitive to light and oxidation. mdpi.com

Purification strategies often involve crystallization techniques, which are effective in removing process-related impurities and ensuring the final product meets the required specifications. The hydrochloride salt form of Sotalol enhances its solubility in water, which can be leveraged during purification. cymitquimica.com

Process Analytical Technology (PAT) Applications in Manufacturing

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. pharmtech.comresearchgate.netyoutube.com The goal of PAT is to ensure final product quality.

In the manufacturing of Sotalol hydrochloride, PAT can be applied to:

Real-time Monitoring: Spectroscopic techniques like Near-Infrared (NIR) spectroscopy can be used for real-time monitoring of raw material identity and quality, as well as in-process parameters such as blend uniformity during tablet manufacturing. pharmtech.com

Process Understanding: By providing continuous data, PAT tools help in gaining a deeper understanding of the manufacturing process, identifying critical process parameters that affect the final product's quality. researchgate.netresearchgate.net

Endpoint Determination: PAT can be used to determine the endpoint of reactions or granulation processes, leading to more consistent product quality and reduced processing times.

Real-Time Release Testing: The ultimate goal of PAT is to enable real-time release of the product, reducing the need for extensive end-product testing and minimizing production cycle times. pharmtech.comyoutube.com

The implementation of PAT is crucial for modernizing pharmaceutical manufacturing, enhancing efficiency, and ensuring consistent product quality. researchgate.net

Sustainability Aspects and Green Chemistry Principles in Industrial Production

The pharmaceutical industry is increasingly focusing on incorporating green chemistry principles to make manufacturing processes more environmentally friendly. mdpi.comsci-hub.sescispace.com The 12 principles of green chemistry provide a framework for designing safer, more efficient, and sustainable chemical processes. acs.org

In the context of Sotalol hydrochloride production, green chemistry principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, or minimizing their use altogether, is a key objective. mdpi.comacs.org Research into solvent-free or aqueous-based reaction conditions is an active area of green chemistry.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption contributes to a more sustainable process.

Use of Catalysis: Employing catalysts, particularly biocatalysts like enzymes, can lead to more selective and efficient reactions under milder conditions, reducing the need for protecting groups and minimizing waste. sci-hub.seacs.org For instance, the enantioselective conversion of racemic sotalol has been achieved using lipase (B570770) enzymes. researchgate.net

Waste Reduction: Implementing processes that generate less waste and developing methods for the safe disposal or recycling of any waste produced are crucial for sustainable manufacturing.

By embracing these principles, the industrial production of Sotalol hydrochloride can be made more sustainable, reducing its environmental footprint while maintaining high standards of quality and safety.

Q & A

Q. What strategies resolve contradictions in reported physicochemical parameters (e.g., Log H, Log Sw) for this compound?

  • Methodological Answer : Perform meta-analysis of existing data (e.g., ERGO database ) to identify outliers. Re-measure parameters under standardized conditions (e.g., IUPAC-recommended protocols) and apply chemometric tools (e.g., PCA) to isolate confounding variables (e.g., solvent polarity). Cross-validate with molecular dynamics simulations to assess thermodynamic consistency .

Q. How can researchers optimize experimental design to evaluate endocrine-disrupting effects of this compound?

  • Methodological Answer : Use tiered testing frameworks:
  • Tier 1 : High-throughput in vitro assays (e.g., ERα/β binding assays) with triplicate runs and positive/negative controls.
  • Tier 2 : Zebrafish embryo toxicity tests (OECD TG 236) with endpoints like LC50 and teratogenicity.
  • Tier 3 : Transcriptomic analysis (RNA-seq) to identify dysregulated pathways. Include solvent controls and blind scoring to minimize bias .

Q. What advanced data-integration techniques improve predictive modeling of this compound’s environmental fate?

  • Methodological Answer : Combine QSAR outputs with fugacity modeling (e.g., EQC model) to predict compartmental distribution (air, water, soil). Validate against empirical data using machine learning ensembles (e.g., Random Forest with SHAP analysis) to quantify feature importance (e.g., molecular weight, solubility). Address overfitting via k-fold cross-validation and external test sets (e.g., EINECS subset) .

Data Management and Reporting

Q. What criteria define data integrity in studies of this compound’s degradation pathways?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Metadata : Include reaction conditions (pH, catalysts), intermediate characterization (e.g., LC-MS/MS spectra), and degradation kinetics (pseudo-first-order rate constants).
  • Reproducibility : Publish raw chromatograms and spectral libraries in repositories like Zenodo with DOI linking .

Q. How should researchers address limitations in computational models predicting this compound’s bioactivity?

  • Methodological Answer : Quantify model uncertainty via confidence intervals (e.g., bootstrapping) and applicability domain indices (e.g., leverage vs. residual plots). For extrapolation beyond training sets (e.g., HPV chemicals), use read-across methodologies with structural analogs and report ADMET thresholds (e.g., Lipinski’s Rule of Five) .

Tables of Key Data

Property Reported Values Confidence Interval Source
Log Kow 3.2 – 4.1 (n=12 studies)±0.3 (95% CI)ERGO Database
Water Solubility 12.5 mg/L at 25°C (n=8 studies)±1.8 mg/LQSAR Model
pKa 6.7 (acidic), 9.1 (basic)±0.2IUPAC Guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.